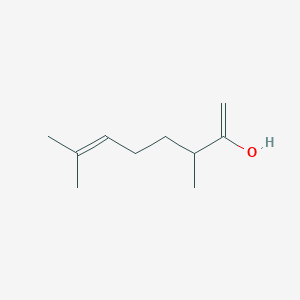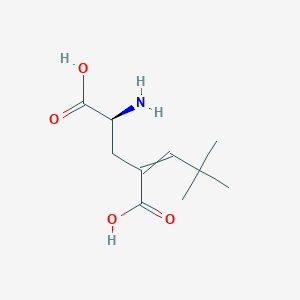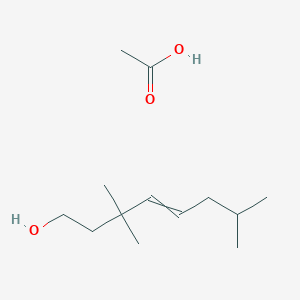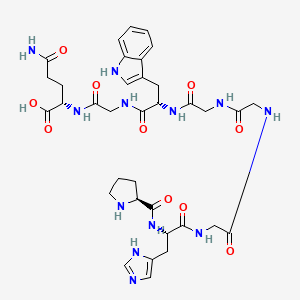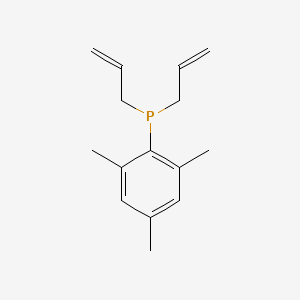
Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphane group bonded to a 2,4,6-trimethylphenyl group and two prop-2-en-1-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane typically involves the reaction of 2,4,6-trimethylphenylphosphine with prop-2-en-1-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The prop-2-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphane derivatives.
科学的研究の応用
Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane has several scientific research applications:
Biology: Investigated for its potential role in biological systems as a phosphorus donor.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions. The molecular targets include transition metals such as palladium and platinum, which facilitate the activation and transformation of organic substrates.
類似化合物との比較
Similar Compounds
Dicyclohexyl(2,4,6-trimethylphenyl)phosphine: Similar structure but with cyclohexyl groups instead of prop-2-en-1-yl groups.
Diphenyl(2,4,6-trimethylphenyl)phosphine: Contains phenyl groups instead of prop-2-en-1-yl groups.
Uniqueness
Di(prop-2-en-1-yl)(2,4,6-trimethylphenyl)phosphane is unique due to the presence of prop-2-en-1-yl groups, which provide distinct reactivity and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific catalytic applications where these properties are advantageous.
特性
CAS番号 |
189098-88-2 |
|---|---|
分子式 |
C15H21P |
分子量 |
232.30 g/mol |
IUPAC名 |
bis(prop-2-enyl)-(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C15H21P/c1-6-8-16(9-7-2)15-13(4)10-12(3)11-14(15)5/h6-7,10-11H,1-2,8-9H2,3-5H3 |
InChIキー |
SDVNJBZFIQDCJY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)P(CC=C)CC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Nitrobenzo[H]quinoline](/img/structure/B12566280.png)
![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)
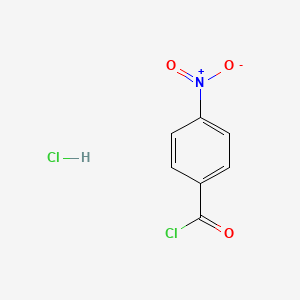
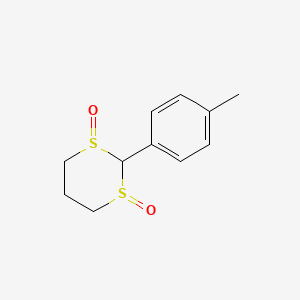

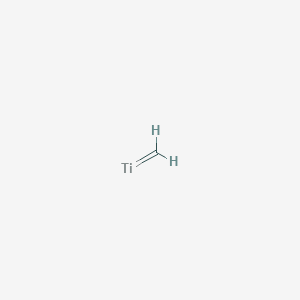
![tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate](/img/structure/B12566311.png)
![[6-(Chloromethyl)pyridin-2-YL]methyl acetate](/img/structure/B12566321.png)
![13-oxa-3,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene](/img/structure/B12566328.png)
